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Compound of Interest

Compound Name: tert-Butyl cyclobutylcarbamate

CAS No.: 56700-66-4

Cat. No.: B1603743

Get Quote

Executive Summary
tert-Butyl cyclobutylcarbamate (Boc-cyclobutylamine) is a critical intermediate in modern

medicinal chemistry, serving as a protected building block for the introduction of the cyclobutyl

motif. As drug discovery moves away from planar, aromatic-heavy structures ("Escape from

Flatland"), the cyclobutyl group has emerged as a high-value bioisostere for isopropyl, tert-

butyl, and phenyl groups.

This guide provides a definitive technical profile of the compound, focusing on its molecular

weight for stoichiometric calculations, synthetic pathways, and its role in modulating

physicochemical properties (LogP, metabolic stability) in lead optimization.

Physicochemical Profile
For precise stoichiometric calculations in synthetic workflows, the following data should be

used as the standard reference.
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Property Value Notes

IUPAC Name
tert-Butyl N-

cyclobutylcarbamate

Molecular Formula C₉H₁₇NO₂

Molecular Weight 171.24 g/mol
Use this value for molarity

calculations.[1]

Exact Mass 171.1259
Monoisotopic mass for HRMS

validation.

CAS Number Variable by vendor

Commonly synthesized in situ

or sourced as CAS 1408076-

24-3 (generic/derivative class

often cited; verify specific

batch COA).

Physical State White to off-white solid
Low melting point solid

(approx. 45–50 °C).

Solubility DCM, THF, EtOAc, MeOH
Insoluble in water; soluble in

organic solvents.

Stoichiometric Factors
Nitrogen Content: 8.18%

Carbon Content: 63.13%

Hydrogen Content: 10.01%

Strategic Utility: The Cyclobutyl Advantage
In the context of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, tert-butyl
cyclobutylcarbamate is not merely a protected amine; it is a vector for introducing specific

conformational properties.

Bioisosterism and Conformation
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Unlike the planar cyclopropane ring or the flexible cyclopentane, the cyclobutane ring exists in

a "puckered" conformation (dihedral angle ~25–35°). This unique geometry allows it to:

Substitute for Isopropyl/Gem-dimethyl: It occupies similar volume but with restricted bond

rotation, potentially locking bioactive conformations (entropic benefit).

Substitute for Phenyl: It acts as a saturated bioisostere, reducing the fraction of sp² carbons (

), which correlates with improved solubility and reduced promiscuity.

Metabolic Stability: The cyclobutyl ring is generally more metabolically stable than linear alkyl

chains, which are prone to rapid CYP450 oxidation at terminal positions.

Synthetic Workflows
Two primary routes are employed for synthesis. Route A is preferred for scale-up when the

amine is available. Route B (Curtius Rearrangement) is the industry standard for generating

the carbamate directly from the carboxylic acid, avoiding the handling of the volatile and

sometimes unstable free amine.

Route A: Direct Boc-Protection (Standard)
Reagents: Cyclobutanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Thermodynamics: Mildly exothermic; requires ice-bath cooling (0 °C) during addition.

Route B: Curtius Rearrangement (From Acid)
This route is chemically elegant and avoids isolating the free amine. It converts

cyclobutanecarboxylic acid directly to the Boc-protected amine.

Safety Critical: This reaction proceeds via an acyl azide intermediate.[2] While

Diphenylphosphoryl azide (DPPA) is safer than sodium azide, the reaction generates nitrogen

gas (

). Ventilation and blast shielding are mandatory.
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Experimental Protocol (Route B)
Activation: Dissolve cyclobutanecarboxylic acid (1.0 equiv) in anhydrous Toluene or tert-

Butanol (

-BuOH).

Azidation: Add Triethylamine (1.1 equiv) followed by DPPA (1.1 equiv) at 0 °C.

Rearrangement: Heat to 80–90 °C. The acyl azide rearranges to the isocyanate (

) with evolution of

.

Trapping: The isocyanate reacts in situ with

-BuOH to form the carbamate.

Purification: Silica gel chromatography (Hexanes/EtOAc).
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Figure 1: The Curtius Rearrangement pathway allows direct conversion of the acid to the

carbamate, bypassing the volatile free amine.

Deprotection & Downstream Chemistry
The tert-butyl carbamate (Boc) group is acid-labile. Removal yields the cyclobutylammonium

salt, ready for coupling reactions (e.g., amide coupling, reductive amination).

Deprotection Protocol
Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

Mechanism: Acid-catalyzed elimination of isobutylene and decarboxylation.
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Scavengers: For simple substrates, scavengers are rarely needed. If the molecule contains

electron-rich aromatics (e.g., indole), add triethylsilane (TES) to prevent tert-butyl cation

alkylation.
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Figure 2: Acid-mediated deprotection mechanism yielding the reactive ammonium salt.

Analytical Characterization
To validate the identity of the synthesized tert-butyl cyclobutylcarbamate, compare

experimental data against these standard signals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1603743/docs?utm_src=pdf-body-img#technical-guide-tert-butyl-cyclobutylcarbamate
https://www.benchchem.com/product/b1603743/docs?utm_src=pdf-body#technical-guide-tert-butyl-cyclobutylcarbamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Signal Assignment

¹H NMR (CDCl₃, 400 MHz) δ 1.44 ppm (s, 9H)
Boc tert-butyl methyls

(Characteristic singlet).

δ 1.60 – 2.40 ppm (m, 6H)
Cyclobutyl ring methylene

protons (CH₂).

δ 4.15 ppm (m, 1H) Methine proton (CH-NH).

δ 4.70 ppm (br s, 1H)
Carbamate NH (Broad,

exchangeable).

¹³C NMR (CDCl₃) δ 28.4 ppm Boc methyl carbons.

δ 79.0 ppm
Quaternary carbon of tert-butyl

group.

δ 155.0 ppm Carbamate Carbonyl (C=O).

MS (ESI) [M+H]⁺
Not typically observed (Boc is

labile).

[M+Na]⁺ 194.2 (Common adduct).

[M-Boc+H]⁺
72.1 (Fragment corresponding

to cyclobutylamine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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